2-Methoxybenzenesulfonyl chloride
Overview
Description
2-Methoxybenzenesulfonyl chloride is used for the synthesis and pharmacological evaluation of sulfonamide derivatives of thiazolidin-4-ones .
It is used in the synthesis of various chemical compounds .
Molecular Structure Analysis
The molecular formula of 2-Methoxybenzenesulfonyl chloride is C7H7ClO3S . Its molecular weight is 206.65 .Physical And Chemical Properties Analysis
2-Methoxybenzenesulfonyl chloride is a solid at 20 degrees Celsius . It has a melting point of 50-54°C and a boiling point range of 126-129 °C at 0.3 Torr . The compound is sensitive to moisture .Scientific Research Applications
Sulfonation Agent and N-Protecting Group
2-Methoxybenzenesulfonyl chloride, also known as p-anisolesulfonyl chloride, is recognized for its versatility as a sulfonating agent. It is instrumental in the preparation of sulfonamides and serves as an N-protecting group in various chemical reactions (Raheja & Johnson, 2001).
Spectroscopic Studies and Chemical Analysis
This compound's vibrational spectroscopic properties have been studied extensively, providing insights into its chemical significance, particularly in sulfonyl chloride derivatives. These studies have employed FTIR spectra and theoretical methods to understand its molecular geometry, HOMO-LUMO energy gap, and non-linear optical activity (Nagarajan & Krishnakumar, 2018).
Hydrolysis Studies in Mixed Systems
The kinetics of hydrolysis of 4-methoxybenzenesulfonyl chloride have been observed in mixed systems involving surfactants and cyclodextrins. These studies contribute to understanding the complexation and interaction characteristics in such systems (García‐Río et al., 2007).
Reactions with Unsaturated Compounds
This chemical has been involved in reactions with unsaturated compounds, such as the formation of aryl chloro butenes, demonstrating its role in complex organic reactions (Smalius & Naidan, 2006).
Quantitative Analysis in Biological Samples
2-Methoxybenzenesulfonyl chloride has been used as a reagent in the development of sensitive and quantitative methods for detecting compounds like valiolamine in biological samples, highlighting its significance in analytical chemistry (Wang et al., 2010).
Synthesis of Indazole Derivatives
It plays a role in the synthesis of indazole derivatives, specifically in the nucleophilic substitution reactions, which are crucial for developing new pharmaceutical compounds (Kouakou et al., 2015).
Safety And Hazards
2-Methoxybenzenesulfonyl chloride is classified as dangerous. It causes severe skin burns and eye damage . It may be corrosive to metals . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
2-methoxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3S/c1-11-6-4-2-3-5-7(6)12(8,9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOBZOBUOMDRRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395846 | |
Record name | 2-Methoxybenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxybenzenesulfonyl chloride | |
CAS RN |
10130-87-7 | |
Record name | 2-Methoxybenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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